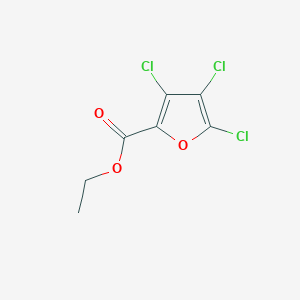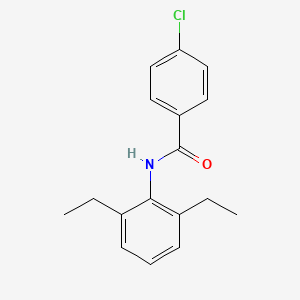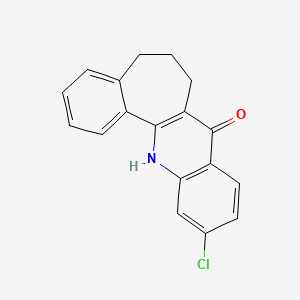![molecular formula C14H13N3O2 B11944963 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- CAS No. 87359-19-1](/img/structure/B11944963.png)
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-hydroxypyridine with various carboxylic acids using microwave-assisted heating, which results in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring, using reagents like alkyl halides.
Scientific Research Applications
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . It also influences various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Comparison with Similar Compounds
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- can be compared with other imidazopyridine derivatives such as:
1H-Imidazo[4,5-b]pyridine: Known for its use as a proton pump inhibitor and aromatase inhibitor.
1H-Imidazo[1,2-a]pyridine: Utilized in the synthesis of various pharmaceutical compounds.
1H-Imidazo[1,5-a]pyridine: Studied for its potential in treating central nervous system disorders.
These compounds share similar structural motifs but differ in their specific biological activities and applications, highlighting the uniqueness of 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-.
Properties
CAS No. |
87359-19-1 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2/c1-18-12-4-3-9(7-13(12)19-2)14-16-10-5-6-15-8-11(10)17-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
MLWKSUZEVNZYAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)


![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
